4H-1,6-Methano-2H-3,1-benzoxazine
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Overview
Description
4H-1,6-Methano-2H-3,1-benzoxazine is a heterocyclic compound with the molecular formula C9H9NO and a molecular weight of 147.18 g/mol This compound is part of the benzoxazine family, which is known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4H-1,6-Methano-2H-3,1-benzoxazine can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a phenolic compound under specific conditions to form the benzoxazine ring . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
4H-1,6-Methano-2H-3,1-benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4H-1,6-Methano-2H-3,1-benzoxazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a bioactive compound with antimicrobial and anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique chemical structure . Additionally, in the industry, benzoxazine-based polymers are used in the production of high-performance materials due to their excellent thermal and mechanical properties .
Mechanism of Action
The mechanism of action of 4H-1,6-Methano-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4H-1,6-Methano-2H-3,1-benzoxazine can be compared with other similar compounds such as 4H-3,1-benzoxazine and its dihydro derivatives . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of the methano bridge, which imparts distinct chemical and physical properties .
Properties
CAS No. |
596807-64-6 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
5-oxa-3-azatricyclo[5.3.1.03,8]undeca-1(11),7,9-triene |
InChI |
InChI=1S/C9H9NO/c1-2-9-8-3-7(1)4-10(9)6-11-5-8/h1-3H,4-6H2 |
InChI Key |
STXANGIGRABOOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(N1COC3)C=C2 |
Origin of Product |
United States |
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